molecular formula C15H21N5O4 B12401784 2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B12401784
M. Wt: 335.36 g/mol
InChI Key: XOQYWLXFGYJQNS-FHZGLPGMSA-N
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Description

2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentylamino group and a purine base linked to a sugar moiety. Its molecular formula is C15H21N5O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base through a glycosylation reaction, which involves the use of a glycosyl donor and an acid catalyst.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced through a nucleophilic substitution reaction, where a cyclopentylamine reacts with a suitable leaving group on the purine base.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to increase yield and reduce costs. This may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine base, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyclopentylamine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.

    Cyclopentyladenosine: A compound with a similar cyclopentylamino group but different overall structure.

Uniqueness

2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C15H21N5O4/c21-6-10-9(22)5-11(24-10)20-7-16-12-13(20)18-15(19-14(12)23)17-8-3-1-2-4-8/h7-11,21-22H,1-6H2,(H2,17,18,19,23)/t9?,10-,11-/m1/s1

InChI Key

XOQYWLXFGYJQNS-FHZGLPGMSA-N

Isomeric SMILES

C1CCC(C1)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4CC([C@H](O4)CO)O

Canonical SMILES

C1CCC(C1)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O

Origin of Product

United States

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